molecular formula C9H11Cl2FN2S B1378108 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1384428-93-6

2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No. B1378108
M. Wt: 269.17 g/mol
InChI Key: MNFHERHNXJWRDX-UHFFFAOYSA-N
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Description

“2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1384428-93-6 . It has a molecular weight of 269.17 . The IUPAC name for this compound is 2-(5-fluoro-1,3-benzothiazol-2-yl)ethylamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9FN2S.2ClH/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11;;/h1-2,5H,3-4,11H2;2*1H . This indicates that the compound contains a benzothiazole ring with a fluorine atom at the 5-position, and an ethylamine group attached to the 2-position of the ring .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C9H11Cl2FN2S . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density are not available in the resources I have .

Scientific Research Applications

Synthesis and Structural Properties

The synthesis and structural properties of novel compounds related to 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride have been explored, showcasing the diverse synthetic routes and the conformation of the products through spectroscopic methods and computational calculations. This highlights the compound's potential as a building block in chemical synthesis, offering insights into its structural dynamics and reactivity (Issac & Tierney, 1996).

Chemical Variability and Complex Formation

Research on the chemical variability and properties of benzothiazole derivatives, including those similar to 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride, has been reviewed. These studies reveal the compound's ability to form complex structures with potential for diverse applications in chemistry and materials science, highlighting its importance in the development of new chemical entities (Boča, Jameson, & Linert, 2011).

Biological Activity and Therapeutic Potential

The benzothiazole moiety, central to 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride, is known for its significant biological and pharmacological activities. Research reviews have discussed the therapeutic potential of benzothiazole derivatives, emphasizing their role in medicinal chemistry as precursors for the development of drugs with antimicrobial, antiviral, and anticancer properties (Bhat & Belagali, 2020); (Kamal, Hussaini, & Malik, 2015).

Environmental Applications

The functionalization of sorbents with amine groups similar to those in 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride has been investigated for environmental applications, particularly for the removal of persistent organic pollutants from water. This research underscores the compound's relevance in addressing environmental challenges through the development of effective sorbents for pollutant removal (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

properties

IUPAC Name

2-(5-fluoro-1,3-benzothiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2S.2ClH/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11;;/h1-2,5H,3-4,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFHERHNXJWRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
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2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 3
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 4
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 5
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride

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